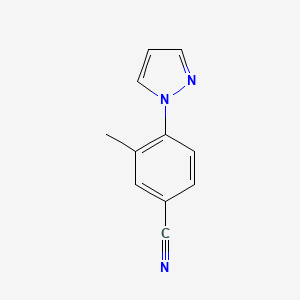

![molecular formula C12H12O2 B2687264 3-苯基双环[1.1.1]戊烷-1-羧酸 CAS No. 83249-04-1](/img/structure/B2687264.png)

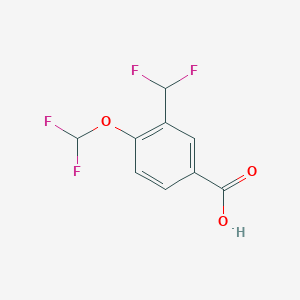

3-苯基双环[1.1.1]戊烷-1-羧酸

货号 B2687264

CAS 编号:

83249-04-1

分子量: 188.226

InChI 键: MVSLMXUOSHYKID-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

There are some references to the synthesis of similar compounds , but specific details about the synthesis of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results .科学研究应用

Application in Medicinal Chemistry

- Summary of the Application: The compound “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is used as a building block in the synthesis of other complex molecules in medicinal chemistry . It’s part of an ongoing effort to expand the frontiers of contemporary medicinal chemistry .

Application in Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

- Summary of the Application: This compound is used in the large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . This is part of an effort to create various BCP-containing building blocks for medicinal chemistry .

- Methods of Application or Experimental Procedures: The synthesis involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the BCP core . The haloform reaction of the formed diketone then affords the BCP diacid .

- Results or Outcomes: The outcomes of this synthesis are various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc .

Application in Homolytic Aromatic Alkylation

- Summary of the Application: This compound is used in a practical metal-free homolytic aromatic alkylation protocol . This is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The outcomes of using this compound in a homolytic aromatic alkylation protocol are not quantitatively detailed in the sources .

Application in Synthesis of Highly Functionalized 1-Halo-3

- Summary of the Application: This compound is used in the synthesis of highly functionalized 1-halo-3 . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The outcomes of using this compound in the synthesis of highly functionalized 1-halo-3 are not quantitatively detailed in the sources .

Application in Synthesis of a Potentially Useful Bicyclo

- Summary of the Application: This compound is used in an expedient synthesis of a potentially useful bicyclo . This is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The outcomes of using this compound in the synthesis of a potentially useful bicyclo are not quantitatively detailed in the sources .

安全和危害

属性

IUPAC Name |

3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSLMXUOSHYKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |

CAS RN |

83249-04-1 | |

| Record name | 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

9

Citations

This Minireview focuses on selected topics in the syntheses of bicyclo[1.1.1]pentane (BCP) analogues. A brief historical introduction was included. The content covers various synthetic …

Number of citations: 71

onlinelibrary.wiley.com

Experimental gas-phase acidities are reported for a series of 3-substituted (X) bicyclo [1.1.1]pent-1-yl carboxylic acids (1, Y = COOH). A comparison with available calculated data (MP2/…

Number of citations: 18

pubs.acs.org

Synthetic transformations of the l-bicyclo [1.1. 1 Jpentyl bridgehead radicals 11 generated from the corresponding bridgehead iodides 3 and carboxylic acids 5 are described. The …

Number of citations: 77

pubs.acs.org

The pAa’s of eight 3-substituted bicyclo [1.1. 1] pentanecarboxylic acids have been measured and found to correlate well with constants. The value of (2.23±0.12) is large but not large …

Number of citations: 111

pubs.acs.org

Introduction We recently reported1 the results of an NMR investigation of the series of polycycloalkanes lb-5b, 7b, and 8b (Figure 1) substituted with 13C-labeled methyl at the …

Number of citations: 25

pubs.acs.org

Thestructure of [lll] propellane (bond lengths and angles) was determined from an analysis of the rotational components of the infrared bands of the parent compound and of its d6 …

Number of citations: 153

pubs.acs.org

Fluorodeiodination is found to be an attractive procedure for the synthesis of bridgehead fluorides. Thus, treatment of the correspondingiodide with xenon difluoride in dichloromethane …

Number of citations: 69

pubs.acs.org

A practical synthetic approach to the difluoro-substituted bicyclo[1.1.1]pentanes was developed. The key step was an addition of difluorocarbene (:CF 2 ) to electron-rich bicyclo[1.1.0]…

Number of citations: 72

pubs.acs.org

Difluorocarbene is a simple, readily prepared, and versatile difluoriinated one‐carbon synthon. It can be applied as both the difluoromethylating reagent in the carbene insertion and the …

Number of citations: 0

chemistry-europe.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)

![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)

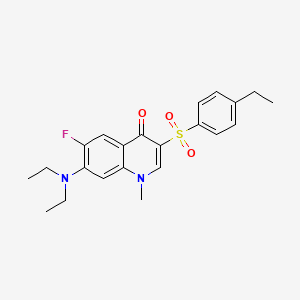

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

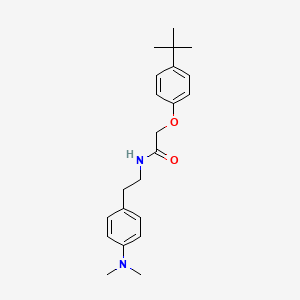

![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)

![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)

![2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2687204.png)